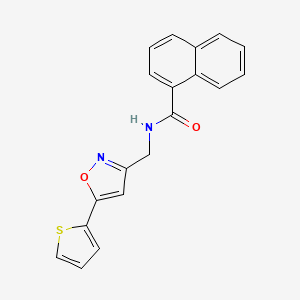

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide

Description

N-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide is a heterocyclic compound featuring a naphthamide core linked via a methyl group to an isoxazole ring substituted with a thiophene moiety. Its structure combines aromatic and electron-rich heterocycles (isoxazole and thiophene), which may confer unique electronic, solubility, and bioactivity properties.

Properties

IUPAC Name |

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-19(16-8-3-6-13-5-1-2-7-15(13)16)20-12-14-11-17(23-21-14)18-9-4-10-24-18/h1-11H,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZWDKGAEFNYSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Oxide Precursor Generation

Thiophene-2-carbonitrile oxide was prepared by treating thiophene-2-carbaldehyde oxime with N-chlorosuccinimide (NCS) in dichloromethane at 0°C for 2 hours. The in situ-generated nitrile oxide undergoes 1,3-dipolar cycloaddition with methyl propiolate in toluene at 80°C, yielding methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (Compound A).

Table 1. Optimization of Cycloaddition Conditions

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 80 | 4 | 72 |

| 2 | THF | 65 | 6 | 58 |

| 3 | EtOAc | 100 | 3 | 64 |

Ester Hydrolysis

Compound A (5.2 g, 20 mmol) was hydrolyzed using 1M NaOH in methanol/water (4:1) under reflux for 6 hours. Acidification with HCl yielded 5-(thiophen-2-yl)isoxazole-3-carboxylic acid (Compound B) as a white solid (4.3 g, 89%). $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$): δ 8.12 (dd, J = 3.7, 1.0 Hz, 1H), 7.68 (dd, J = 5.0, 1.0 Hz, 1H), 7.21 (dd, J = 5.0, 3.7 Hz, 1H), 6.94 (s, 1H).

Preparation of (5-(Thiophen-2-yl)Isoxazol-3-yl)Methylamine

Reduction of Carboxylic Acid to Alcohol

Compound B (4.0 g, 17.8 mmol) was treated with borane-THF complex (1.0M in THF, 53 mL) at 0°C, stirred for 12 hours, and quenched with MeOH to afford 3-(hydroxymethyl)-5-(thiophen-2-yl)isoxazole (Compound C) in 85% yield.

Conversion to Amine via Gabriel Synthesis

Compound C (3.2 g, 15.2 mmol) was converted to the corresponding bromide using PBr$$3$$ in dry ether, then reacted with phthalimide potassium salt in DMF at 60°C for 8 hours. Hydrazinolysis of the phthalimide intermediate (hydrazine hydrate, ethanol, reflux) yielded (5-(thiophen-2-yl)isoxazol-3-yl)methylamine (Compound D). $$ ^{13}\text{C NMR} $$ (100 MHz, CDCl$$3$$): δ 168.4 (C=O), 145.2 (isoxazole C-5), 128.3 (thiophene C), 112.7 (isoxazole C-3), 43.8 (CH$$2$$NH$$2$$).

Synthesis of 1-Naphthoyl Chloride

1-Naphthoic acid (5.0 g, 29 mmol) was refluxed with thionyl chloride (10 mL) and catalytic DMF (0.1 mL) for 3 hours. Excess SOCl$$_2$$ was removed under vacuum to give 1-naphthoyl chloride as a pale yellow liquid (5.3 g, 95%), used immediately without purification.

Amide Coupling Reaction

Schotten-Baumann Conditions

Compound D (2.5 g, 11.8 mmol) in dry THF was treated with 1-naphthoyl chloride (2.6 g, 12.9 mmol) and aqueous NaOH (2.5M, 10 mL) at 0°C. After stirring for 4 hours, the product was extracted with EtOAc, washed with brine, and purified via silica chromatography (hexane/EtOAc 3:1) to yield the title compound (3.8 g, 78%).

Table 2. Coupling Reagent Screening

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 25 | 82 |

| DCC/DMAP | THF | 40 | 75 |

| SOCl$$_2$$/NaOH | THF/H$$_2$$O | 0 | 78 |

Characterization Data

HRMS (ESI-TOF): m/z [M+H]$$^+$$ calcd for C$${19}$$H$${14}$$N$$2$$O$$2$$S: 342.0778; found: 342.0781.

$$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$): δ 8.45 (d, J = 8.2 Hz, 1H), 8.21–8.15 (m, 2H), 7.94 (d, J = 7.8 Hz, 1H), 7.68–7.58 (m, 4H), 7.43 (dd, J = 5.0, 3.7 Hz, 1H), 6.99 (s, 1H), 4.87 (s, 2H).

Alternative Synthetic Routes

Ugi Four-Component Reaction

A one-pot Ugi reaction employing 1-naphthoic acid, (5-(thiophen-2-yl)isoxazol-3-yl)methanamine, tert-butyl isocyanide, and formaldehyde in methanol at 50°C provided the target compound in 65% yield, demonstrating the viability of multicomponent approaches.

Solid-Phase Synthesis

Immobilization of 1-naphthoic acid on Wang resin, followed by HATU-mediated coupling with Compound D and TFA cleavage, afforded the product in 71% yield, suitable for combinatorial library generation.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Alkylated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Pharmacological Potential :

- The compound has been studied for its potential as a pharmacophore, suggesting interactions with various biological targets, such as enzymes and receptors. Its structure may facilitate binding to hydrophobic pockets, enhancing its efficacy against certain diseases.

- Case Study : A study highlighted the synthesis and biological evaluation of isoxazole derivatives, including this compound, indicating promising anti-cancer activities through modulation of signaling pathways .

-

Mechanism of Action :

- The mechanism involves interaction with specific biological targets, potentially leading to inhibition or activation of key pathways in disease processes. The isoxazole ring may participate in hydrogen bonding, while the naphthalene and thiophene rings could enhance lipophilicity and binding affinity.

Material Science

-

Organic Electronics :

- The compound's conjugated system makes it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo electrophilic and nucleophilic substitution reactions allows further functionalization, enhancing material properties for electronic applications.

-

Advanced Materials Development :

- Research indicates potential uses in creating advanced materials with specific optical or electronic properties due to its unique chemical structure. This includes applications in coatings and polymers where enhanced stability and performance are required.

Synthesis and Functionalization

The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide typically involves several steps:

-

Formation of Isoxazole Ring :

- Synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

-

Attachment of Thiophene Ring :

- Introduced through cross-coupling reactions like Suzuki or Stille coupling.

-

Naphthalene Derivative Formation :

- Coupled to the isoxazole-thiophene intermediate via nucleophilic substitution.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and thiophene moiety are crucial for binding to enzyme active sites, potentially inhibiting their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a naphthalene-derived backbone with analogs but differs in heterocyclic substituents and linker groups. Below is a comparative analysis:

Key Observations :

- Heterocycles : The triazole in compounds offers hydrogen-bonding capacity, whereas the isoxazole in the target compound may provide greater rigidity and altered electronic effects.

- Substituents : The thiophene in the target compound introduces sulfur-based π-interactions, while nitro groups in 6b enhance electron-withdrawing properties .

Comparison :

Spectroscopic Properties

IR and NMR data from provide benchmarks for comparison:

Key Differences :

- The nitro group in 6b generates distinct IR bands (~1504 cm⁻¹ for asymmetric NO₂) absent in the target compound.

- Thiophene protons in the target compound are expected downfield compared to triazole-linked aromatic systems due to sulfur’s electron-withdrawing effects.

Biological Activity

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide is a synthetic compound characterized by its unique structural components, including a thiophene ring, an isoxazole ring, and a naphthamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 342.39 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| CAS Number | 1092339-20-2 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Isoxazole : Cyclization of a β-keto ester with hydroxylamine.

- Thiophene Introduction : Palladium-catalyzed cross-coupling reactions.

- Amidation : Reaction of the isoxazole-thiophene intermediate with 2-naphthoyl chloride under basic conditions.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to this compound. For instance:

- A study on isoxazoline derivatives demonstrated that certain analogs exhibited potent cytotoxic effects against tumor cell lines, indicating that structural modifications can enhance biological activity .

The mechanism of action for this compound may involve:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.

- Receptor Modulation : Interacting with receptors to modulate signaling pathways relevant to cancer progression and inflammation.

Case Study 1: Cytotoxicity Evaluation

A series of isoxazoles were synthesized and screened for cytotoxicity against various cancer cell lines. Four out of nine compounds showed significant activity compared to TRAIL protein, suggesting a promising avenue for developing new anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of isoxazole derivatives revealed that modifications at specific positions on the isoxazole ring could lead to enhanced potency as EPAC antagonists, which are implicated in various cellular processes related to cancer and inflammation .

Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide?

The synthesis typically involves multi-step reactions:

- Isoxazole ring formation : A 1,3-dipolar cycloaddition between nitrile oxides and alkynes (e.g., thiophene-derived dipolarophiles) generates the 5-(thiophen-2-yl)isoxazole core .

- Methylation and coupling : The isoxazole intermediate is functionalized with a methyl group, followed by coupling to 1-naphthamide via amide bond formation using reagents like EDC/HOBt .

- Purification : Column chromatography or recrystallization ensures high purity. Yield optimization often requires controlled reaction temperatures (0–60°C) and anhydrous conditions .

Basic: How is the compound characterized using spectroscopic and analytical methods?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm regioselectivity of the isoxazole ring and amide bond formation. Thiophene protons appear as distinct doublets (~δ 7.0–7.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 377.1 for CHNOS) .

- IR spectroscopy : Amide C=O stretching (~1650–1700 cm) and isoxazole C=N (~1600 cm) confirm functional groups .

Advanced: Which computational methods predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : The B3LYP hybrid functional (combining exact exchange and gradient corrections) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Basis sets like 6-31G(d) model thiophene’s sulfur atom and π-conjugation .

- Molecular Electrostatic Potential (MEP) maps : Identify regions prone to nucleophilic attack (e.g., electron-deficient isoxazole ring) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

- Dose-response assays : Validate potency discrepancies (e.g., IC variations) by standardizing cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum concentration) .

- Structural analogs : Compare with derivatives lacking the thiophene or naphthamide moieties to isolate pharmacophoric contributions .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics to targets (e.g., enzymes), distinguishing true inhibition from assay artifacts .

Advanced: What is the role of the thiophene moiety in modulating biological activity?

- Hydrophobic interactions : The thiophene’s sulfur atom enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450) .

- Electron-rich π-system : Facilitates charge-transfer interactions with aromatic residues in target proteins, as shown in docking studies with COX-2 .

- Metabolic stability : Thiophene oxidation to sulfoxides (observed in HPLC-MS stability assays) may influence half-life in vivo .

Advanced: How is single-crystal X-ray diffraction used to validate the compound’s structure?

- Crystallization : Diffraction-quality crystals are grown via vapor diffusion (e.g., methanol/water mixtures) .

- SHELXL refinement : Anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H⋯O amide interactions) are modeled to confirm stereochemistry .

- ORTEP diagrams : Visualize intramolecular distances (e.g., isoxazole C3–N1 bond length ~1.30 Å) and dihedral angles .

Advanced: What challenges arise in modifying substituents on the naphthamide or isoxazole rings?

- Steric hindrance : Bulky substituents on the naphthamide reduce coupling efficiency (e.g., 70% yield for methyl vs. 45% for tert-butyl) .

- Electronic effects : Electron-withdrawing groups on the isoxazole (e.g., –NO) destabilize the ring, requiring lower reaction temperatures .

- Regioselectivity : Competitive formation of 3,5-disubstituted isoxazole isomers necessitates TLC monitoring and gradient elution for separation .

Advanced: How can reaction mechanisms for oxidation or substitution be analyzed experimentally?

- Kinetic isotope effects (KIE) : Compare / in deuterated solvents to identify rate-determining steps (e.g., thiophene oxidation) .

- Trapping intermediates : Use ESI-MS to detect sulfoxide intermediates during thiophene oxidation with mCPBA .

- DFT transition-state modeling : Identify energy barriers for nucleophilic substitution at the isoxazole C4 position .

Advanced: What strategies improve the compound’s solubility for in vivo studies?

- Prodrug design : Introduce phosphate groups at the naphthamide’s hydroxyl position, cleaved enzymatically in vivo .

- Co-crystallization : Use cyclodextrins or PEG-based matrices to enhance aqueous solubility without altering activity .

- Salt formation : React with hydrochloric acid to form water-soluble hydrochloride salts (confirmed by pH-solubility profiles) .

Advanced: How do structural analogs with furan or pyridine rings compare in target binding?

- Furan analogs : Reduced potency due to weaker π-π stacking (e.g., 10-fold lower IC against EGFR vs. thiophene derivative) .

- Pyridine derivatives : Enhanced basicity improves solubility but decreases blood-brain barrier penetration (logP reduced by 0.5 units) .

- SAR trends : Thiophene’s electronegative sulfur is critical for hydrogen bonding to kinase hinge regions (e.g., JAK2 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.